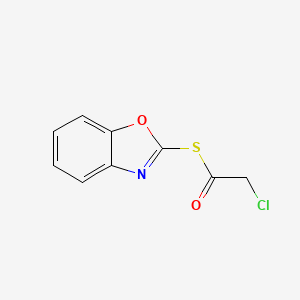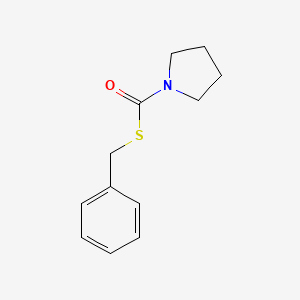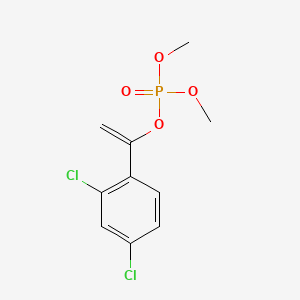
4-Methylbenzeneselenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylbenzeneselenol is an organoselenium compound with the chemical formula C₇H₈Se. It is a derivative of benzeneselenol, where a methyl group is attached to the benzene ring. This compound is known for its unique properties and applications in various fields, including organic synthesis and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methylbenzeneselenol can be synthesized through several methods. One common approach involves the reaction of 4-methylphenylmagnesium bromide with selenium, followed by hydrolysis. The reaction conditions typically include an inert atmosphere and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylbenzeneselenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diselenides or selenoxides.
Reduction: Reduction reactions can convert it back to the selenol form.
Substitution: It can participate in nucleophilic substitution reactions, where the selenium atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can be used under basic conditions.
Major Products Formed:
Oxidation: Diselenides and selenoxides.
Reduction: this compound.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
4-Methylbenzeneselenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not widely used in medicine, its selenium content makes it a candidate for studies on antioxidant properties.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-methylbenzeneselenol exerts its effects involves its ability to participate in redox reactions. The selenium atom can undergo oxidation and reduction, making it a versatile reagent in various chemical processes. Its molecular targets and pathways are primarily related to its nucleophilic and electrophilic properties, allowing it to interact with a wide range of substrates.
Comparación Con Compuestos Similares
Benzeneselenol: The parent compound, differing only by the absence of the methyl group.
Thiophenol: The sulfur analog of benzeneselenol.
Phenol: The oxygen analog of benzeneselenol.
Uniqueness: 4-Methylbenzeneselenol is unique due to the presence of both a methyl group and a selenium atom, which imparts distinct chemical properties. The methyl group can influence the reactivity and stability of the compound, while the selenium atom provides unique redox capabilities not found in its sulfur or oxygen analogs.
Propiedades
InChI |
InChI=1S/C7H7Se/c1-6-2-4-7(8)5-3-6/h2-5H,1H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSXGVRENHFNNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Se] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Se |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80330236 |
Source


|
| Record name | Benzeneselenol, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80330236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37773-23-2 |
Source


|
| Record name | Benzeneselenol, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80330236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[(7-Ethoxy-3,7-dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14661108.png)
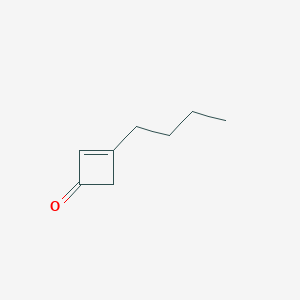
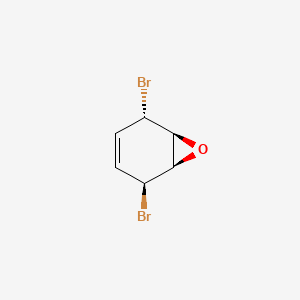
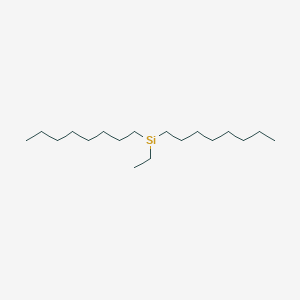
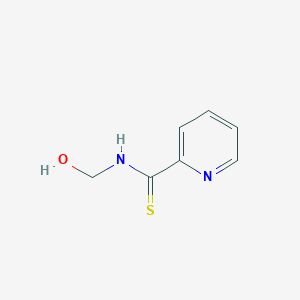
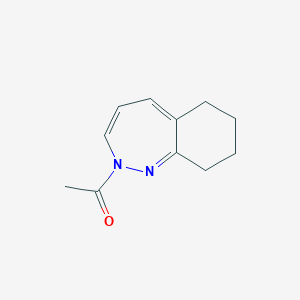
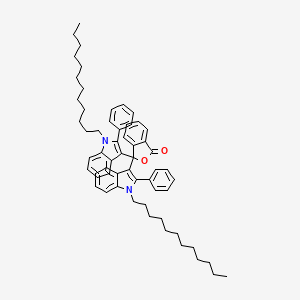


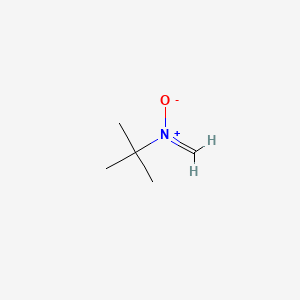
![2,2,2',2'-Tetramethyl-2,2',3,3'-tetrahydro-4,4'-spirobi[chromene]-7,7'-diol](/img/structure/B14661170.png)
